![molecular formula C26H19Br2N B12576149 N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine CAS No. 569649-31-6](/img/structure/B12576149.png)
N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine atoms and an ethenyl group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, biphenyl, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4,4’-dibromobiphenyl.
Amination: The dibrominated biphenyl is then reacted with aniline in the presence of a base such as sodium hydroxide to form N,N-bis(4-bromophenyl)-4,4’-diaminobiphenyl.
Ethenylation: Finally, the diamine is subjected to a Heck reaction with an ethenyl halide in the presence of a palladium catalyst to introduce the ethenyl group, yielding the target compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms or the ethenyl group, resulting in debromination or hydrogenation products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions .
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Debrominated or hydrogenated products.
Substitution: Compounds with various functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific optical and electronic characteristics.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.
Drug Development: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Industry:
Mecanismo De Acción
The mechanism by which N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the ethenyl group influence the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to transport electrons and holes is crucial for its function in devices like OLEDs. The molecular targets and pathways involved depend on the specific application, such as binding to biological macromolecules in medicinal chemistry .
Comparación Con Compuestos Similares
- N,N-Bis(4-bromophenyl)benzidine
- Bis(4-bromophenyl)amine
- 4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl
Comparison:
- N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine is unique due to the presence of the ethenyl group, which imparts distinct electronic properties compared to its analogs.
- N,N-Bis(4-bromophenyl)benzidine lacks the ethenyl group, making it less suitable for applications requiring conjugated systems.
- Bis(4-bromophenyl)amine has a simpler structure and different reactivity profile.
- 4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl is structurally similar but lacks the ethenyl group, affecting its electronic and optical properties .
Propiedades
Número CAS |
569649-31-6 |
|---|---|
Fórmula molecular |
C26H19Br2N |
Peso molecular |
505.2 g/mol |
Nombre IUPAC |
N,N-bis(4-bromophenyl)-4-(4-ethenylphenyl)aniline |
InChI |
InChI=1S/C26H19Br2N/c1-2-19-3-5-20(6-4-19)21-7-13-24(14-8-21)29(25-15-9-22(27)10-16-25)26-17-11-23(28)12-18-26/h2-18H,1H2 |
Clave InChI |
FRFZXDBFDODTTH-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
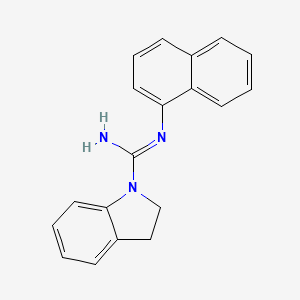
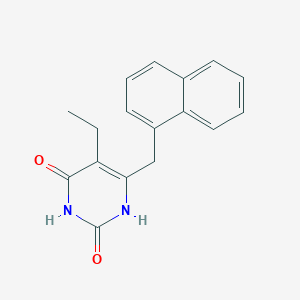
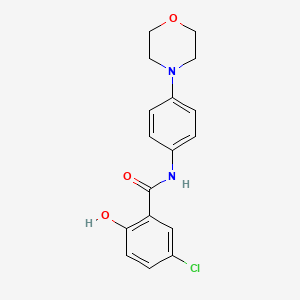
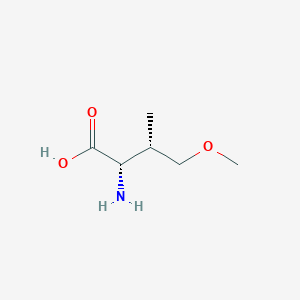
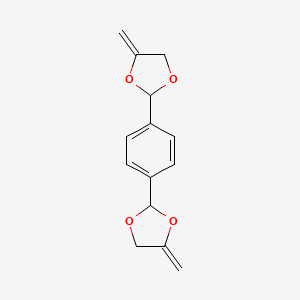
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)

![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
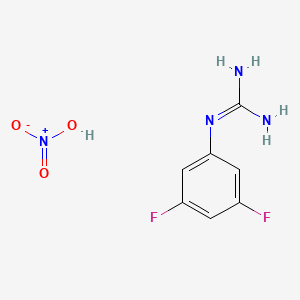
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)

